molecular formula C10H8N4 B13561635 2-(3-amino-1H-pyrazol-1-yl)benzonitrile

2-(3-amino-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B13561635
M. Wt: 184.20 g/mol
InChI Key: PYKDIBUDLWQDKM-UHFFFAOYSA-N
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Description

2-(3-amino-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound that features a pyrazole ring attached to a benzonitrile moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both an amino group and a nitrile group in its structure makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-1H-pyrazol-1-yl)benzonitrile typically involves the formation of the pyrazole ring followed by its attachment to the benzonitrile moiety. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid or sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for maximizing production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-amino-1H-pyrazol-1-yl)benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and biological activity

Properties

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

2-(3-aminopyrazol-1-yl)benzonitrile

InChI

InChI=1S/C10H8N4/c11-7-8-3-1-2-4-9(8)14-6-5-10(12)13-14/h1-6H,(H2,12,13)

InChI Key

PYKDIBUDLWQDKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)N2C=CC(=N2)N

Origin of Product

United States

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